3-(3-azidopropoxy)aniline hydrochloride
Description
The azidopropoxy group (-O-CH2-CH2-CH2-N3) in this compound distinguishes it from other derivatives, such as sulfonyl- or fluorophenoxymethyl-substituted analogues. Such substituents influence reactivity, stability, and biological activity, making comparative analysis critical for understanding its role in synthetic chemistry or pharmacology.
Properties
CAS No. |
2763755-92-4 |
|---|---|
Molecular Formula |
C9H13ClN4O |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-azidopropoxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with 3-chloropropyl azide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-azidopropoxy)aniline hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-azidopropoxy)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(3-azidopropoxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-azidopropoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the aniline moiety can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Synthesis Methods: 3-[(Phenylsulfonyl)methyl]aniline HCl is synthesized via hydrolysis of acetamide precursors under acidic reflux (HCl/ethanol), achieving 91% yield . Similar methods may apply to azidopropoxy derivatives, though steric and electronic effects of the azide group could alter reaction efficiency.
- Stability and Reactivity : The phenylsulfonyl group enhances electrophilicity, aiding enzyme inhibition , whereas azidopropoxy groups may confer click chemistry compatibility (e.g., Huisgen cycloaddition).
Market and Regulatory Considerations
- 3-(Methylsulfonyl)-aniline HCl is tracked in global markets, with applications in pharmaceuticals and agrochemicals . Azidopropoxy analogues may occupy niche roles in bioconjugation or prodrug development.
- Safety Handling: Aniline hydrochloride derivatives are classified as DOT 6.1 (poisonous) , requiring strict transport protocols.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
